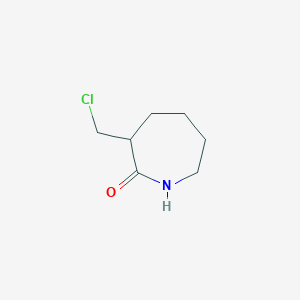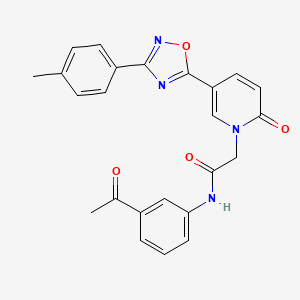
3-(Chloromethyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)azepan-2-one is an organic compound that belongs to the class of heterocyclic compounds, specifically a lactam with a seven-membered ring . It is used as an intermediate for the production of lysine .
Molecular Structure Analysis
The molecular formula of this compound is C7H12ClNO . Its InChI Code is 1S/C7H12ClNO/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5H2,(H,9,10) and the InChI key is PSGLQLMBMXDUEM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 161.63 . It is stored at room temperature .Scientific Research Applications
Organic Synthesis Enhancements
Research has demonstrated the utility of "3-(Chloromethyl)azepan-2-one" derivatives in the simplification of organic synthesis processes. For instance, the preparation process of 3-Chloromethyl-1,2,4-triazolin-5-one, used in the production of Aprepitant or Fosaprepitant, highlights the use of such compounds to enhance yield and reduce costs by simplifying the reaction steps and using cheaper materials. The method described combines alcoholysis and cyclization in a one-pot reaction, achieving an 85.39% yield and over 99% purity, indicating its suitability for industrial production (X. Lian, 2014).
Antioxidant Activity
The synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives has shown significant antioxidant activities. The study explored the base condensation reactions of different amino acids with 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, finding that the coupling of different amino acids can enhance antioxidant activities. This research opens pathways for the development of antioxidants based on the presence of different functional groups (H. V. Kumar, C. K. Kumar, N. Naik, 2009).
Antimicrobial Copolyester Synthesis
Another application involves the synthesis of antimicrobial aliphatic copolyester using "click" chemistry to graft pendant ammonium salts onto biodegradable poly(oxepan-2-one). This innovative strategy aims to impart antimicrobial properties to materials, showcasing a direct application in creating antimicrobial surfaces or materials, which could have significant implications for healthcare and material science industries (R. Riva, Perrine Lussis, Sandrine Lenoir, C. Jérôme, R. Jerome, P. Lecomte, 2008).
HIV-1 Inhibitor Development
Research into the synthesis of coumarin derivatives as potential dual-action HIV-1 protease and reverse transcriptase inhibitors highlights the pharmaceutical applications of "this compound" derivatives. This work demonstrates the compound's role in developing potential HIV treatments by acting as scaffolds for further structural elaboration, aiming at dual-action inhibition of critical viral enzymes (Temitope O. Olomola, Rosalyn Klein, K. Lobb, Yasien Sayed, P. T. Kaye, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-(chloromethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGLQLMBMXDUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685804.png)
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2685805.png)
![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2685807.png)
![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685810.png)
![N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide](/img/structure/B2685812.png)
![5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2685813.png)



![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)




